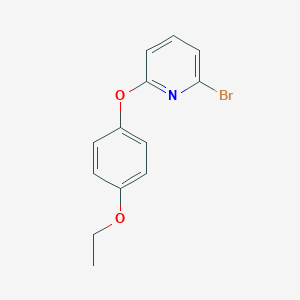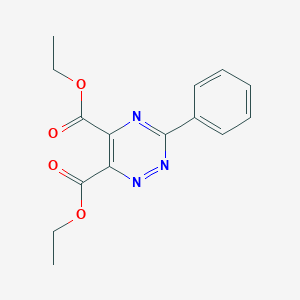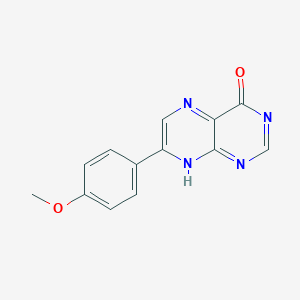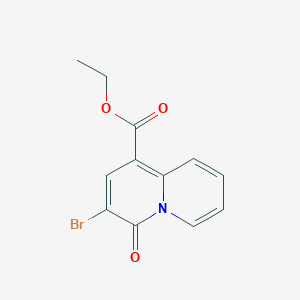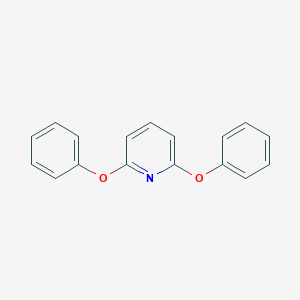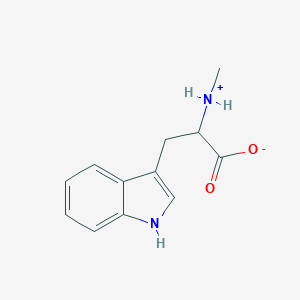
3-(1H-indol-3-yl)-2-(methylazaniumyl)propanoate
Overview
Description
3-(1H-indol-3-yl)-2-(methylamino)propanoic acid is an alpha-amino acid.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities : Gadegoni & Manda (2013) synthesized novel compounds from the intermediate (1H-indol-3-yl)-acetic acid and screened them for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as their anti-inflammatory properties (Gadegoni & Manda, 2013).
Biological Activity of Schiff Bases : Radhakrishnan, Balakrishnan, & Selvaraj (2020) reported on the synthesis of Schiff bases containing the indole group from Tryptophan and their remarkable antimicrobial activity, including anti-tubercular effects (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Corrosion Inhibition : Vikneshvaran & Velmathi (2017) explored the use of Schiff bases derived from L-Tryptophan in preventing the corrosion of stainless steel in acidic environments, demonstrating effective inhibition efficiency (Vikneshvaran & Velmathi, 2017).
Synthetic Applications : Slaett, Janosik, Wahlström, & Bergman (2005) investigated synthetic applications of 3-(cyanoacetyl)indoles, including the preparation of 3-(1H-indol-3-yl)-3-oxopropanamides and other compounds, demonstrating their usefulness as starting materials in synthesis (Slaett, Janosik, Wahlström, & Bergman, 2005).
Antiproliferative Activity : Božić et al. (2017) synthesized a series of propanoic acid derivatives and evaluated their antiproliferative activity against various cancer cell lines, showing significant effects (Božić et al., 2017).
Dye-Sensitized Solar Cells : Wu, Meng, Li, Teng, & Hua (2009) prepared carboxylated cyanine dyes based on indole structures and investigated their use in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu, Meng, Li, Teng, & Hua, 2009).
properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(methylazaniumyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIKBSVHDNIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(methylazaniumyl)propanoate | |
CAS RN |
487-59-2 | |
| Record name | N-Methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



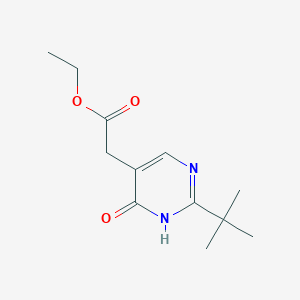
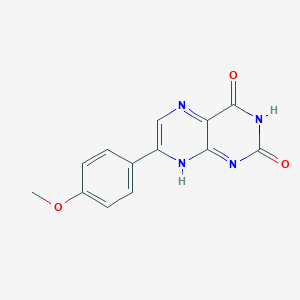
![6-Amino-5-[(4-methylbenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372867.png)
